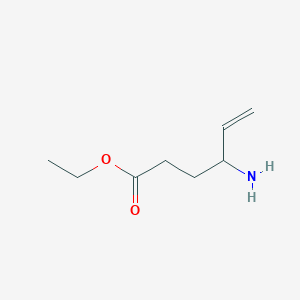
Ethyl 4-aminohex-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-aminohex-5-enoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of hexenoic acid, featuring an amino group at the fourth position and an ethyl ester group at the terminal end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-aminohex-5-enoate can be synthesized through several methods. One common approach involves the reaction of 4-aminohex-5-enoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. Another method includes the use of ethyl chloroformate and 4-aminohex-5-enoic acid under basic conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-aminohex-5-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The double bond in the hexenoate chain can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitrohexenoates or nitrosohexenoates.
Reduction: Ethyl 4-aminohexanoate.
Substitution: N-acyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-aminohex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of ethyl 4-aminohex-5-enoate involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate analogue for glutamate semialdehyde aminotransferase, inhibiting its activity by mimicking the natural substrate . This inhibition can affect various metabolic pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-aminohex-5-enoate can be compared with similar compounds such as:
4-aminohex-5-enoic acid: The parent acid form, which lacks the ethyl ester group.
4-aminohex-5-ynoate: An analogue with a triple bond instead of a double bond, which exhibits different reactivity and biological activity.
Ethyl 4-aminohexanoate: A saturated analogue, which lacks the double bond and has different chemical properties.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
ethyl 4-aminohex-5-enoate |
InChI |
InChI=1S/C8H15NO2/c1-3-7(9)5-6-8(10)11-4-2/h3,7H,1,4-6,9H2,2H3 |
InChI-Schlüssel |
HDBITXXTLGNLPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















